Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 4-chloro-8-iodoquinoline-3-carboxylate derivatives involves strategic methodologies to introduce the chloro and iodo substituents at specific positions on the quinoline ring. An example includes the Friedländer synthesis, where ethyl 4-chloro-3-oxobutanoate reacts under specific conditions to yield these derivatives. This method showcases the versatility of ethyl 4-chloro-8-iodoquinoline-3-carboxylate as a building block for further synthetic applications, including Williamson ether synthesis and in situ ester hydrolysis, to obtain variously substituted quinolines (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of ethyl 4-chloro-8-iodoquinoline-3-carboxylate has been characterized through techniques such as infrared spectroscopy and single-crystal X-ray diffraction. These analyses reveal the presence of multiple conformers and detailed insights into the crystallographic parameters, showcasing the compound's structural diversity and conformational dynamics (Horta et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques and Applications
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a versatile compound used in various synthesis techniques. Notably, the chlorotrimethylsilane-promoted Friedländer reaction allows for its synthesis, revealing its potential as a multifunctional quinoline. This compound is primarily used in Williamson ether synthesis and in situ ester hydrolysis reactions to produce corresponding carboxylic acids (Li et al., 2020). Additionally, its reaction with p-toluenesulfonylhydrazide in specific solvent systems leads to the formation of various derivative compounds (Ukrainets et al., 2009).
Structural and Conformational Analysis
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate has been studied extensively for its structural and conformational properties. Infrared spectroscopy and single crystal X-ray diffraction techniques have been employed to characterize its structure. The compound exhibits various conformers and undergoes transitions upon annealing, demonstrating its dynamic nature (Horta et al., 2015).
Antibacterial Properties
Quinoline derivatives, including ethyl 4-chloro-8-iodoquinoline-3-carboxylate, have shown moderate antibacterial activity against certain bacteria strains. This showcases the potential of quinoline derivatives in medical applications, particularly in addressing bacterial infections (Krishnakumar et al., 2012).
Chemical Reactivity and Biological Activity
Reactivity with Tosylating Agents
The compound reacts with p-toluenesulfonylhydrazide in anhydrous solvents, resulting in tosylation at specific positions of the quinolone. This reaction highlights the compound's reactivity and its potential in further chemical synthesis (Ukrainets et al., 2008).
Synthetic Applications and Biological Activities
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate serves as a building block in synthesizing various structurally novel quinoline derivatives. These compounds have been screened for their anti-tubercular and anti-bacterial activities, indicating the compound's significance in developing potential therapeutic agents (Li et al., 2019).
Lung Perfusion Imaging Applications
In radiopharmaceutical applications, the compound has been used to develop novel radiopharmaceuticals for lung perfusion scintigraphy. This highlights its potential utility in non-invasive medical imaging techniques, aiding in the diagnosis and monitoring of pulmonary conditions (Sakr et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-chloro-8-iodoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNZFPUXWUBKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472947 |
Source
|
Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
CAS RN |
193975-33-6 |
Source
|
Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.